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molecular formula C19H18 B3288517 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene CAS No. 852160-02-2

6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene

Cat. No. B3288517
M. Wt: 246.3 g/mol
InChI Key: IWFLUEXAMNDOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452949B2

Procedure details

9.6 g (24.4 mmol) of 4-phenyl-2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (2a) and 2.10 g (55 mmol) of sodium borohydride in 40 ml of toluene were placed in a reaction vessel. The solution was heated to 50° C. and 7 ml of methanol was added slowly and the reaction mixture was stirred at 50° C. for 3 hours. After cooling to room temperature 12 ml of water and 40 ml of 1 N sulfuric acid were added and the mixture was stirred for 30 minutes. After phase separation the water phase was extracted with toluene. Organic phase was evaporated and the residue was taken up in 100 ml of toluene and mixed with 100 mg of p-toluenesulfonic acid. Water was distilled off from this reaction mixture by refluxing for 2 hours on a water separator until reaction was complete. The reaction mixture was washed once with 100 ml of saturated sodium hydrogen carbonate solution and dried over magnesium sulfate. After removal of the solvent, the residue was dried in an oil pump vacuum. This gave 11.5 g of brawn oil. The crude product was purified by column chromatography (200 g of silica gel, 1 l of heptane: diethylether=9:1).
Name
4-phenyl-2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:18]3[CH2:17][CH2:16][CH2:15][C:14]=3[CH:13]=[C:12]3[C:8]=2[CH2:9][CH:10]([CH3:20])[C:11]3=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+].CO.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.O>[C:1]1([C:7]2[C:8]3[CH2:9][C:10]([CH3:20])=[CH:11][C:12]=3[CH:13]=[C:14]3[C:18]=2[CH2:17][CH2:16][CH2:15]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-phenyl-2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Quantity
9.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C2CC(C(C2=CC=2CCCC12)=O)C
Name
Quantity
2.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After phase separation the water phase
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
CUSTOM
Type
CUSTOM
Details
Organic phase was evaporated
ADDITION
Type
ADDITION
Details
mixed with 100 mg of p-toluenesulfonic acid
DISTILLATION
Type
DISTILLATION
Details
Water was distilled off from this reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2 hours on a water separator until reaction
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed once with 100 ml of saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was dried in an oil pump vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (200 g of silica gel, 1 l of heptane: diethylether=9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=C2CCCC2=CC=2C=C(CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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